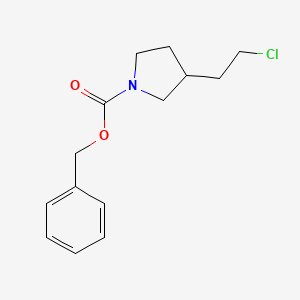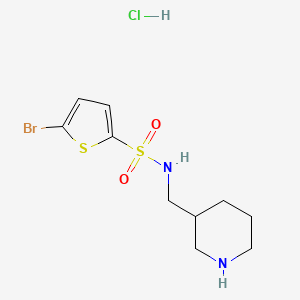![molecular formula C15H21N5O4 B13972642 4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester CAS No. 99735-31-6](/img/structure/B13972642.png)
4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a β-hydroxy amide to form an oxazoline intermediate, which is then oxidized to the corresponding oxazole . The reaction conditions often include the use of reagents such as Deoxo-Fluor® and manganese dioxide in a flow reactor setup .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of oxazoline intermediates to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the nitro group to an amine under suitable conditions.
Substitution: Nucleophilic substitution reactions involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, Deoxo-Fluor®.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include oxazole derivatives, reduced amines, and substituted piperazines.
科学的研究の応用
作用機序
The mechanism of action of Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: These compounds share a similar pyridine ring structure and exhibit a range of biological activities.
Oxazole Derivatives: These compounds are structurally related and are known for their biological significance.
Uniqueness
Ethyl 4-[6-(cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylate is unique due to its combination of a piperazine ring with a nitro-substituted pyridine, offering a distinct set of chemical and biological properties that can be leveraged in various applications.
特性
CAS番号 |
99735-31-6 |
|---|---|
分子式 |
C15H21N5O4 |
分子量 |
335.36 g/mol |
IUPAC名 |
ethyl 4-[6-(cyclopropylamino)-3-nitropyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N5O4/c1-2-24-15(21)19-9-7-18(8-10-19)14-12(20(22)23)5-6-13(17-14)16-11-3-4-11/h5-6,11H,2-4,7-10H2,1H3,(H,16,17) |
InChIキー |
YYHMZHRWVGIDPJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC3CC3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)


![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
